trans-1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Description
Chemical Structure and Synthesis trans-1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate (CAS: 1009376-75-3) is a piperidine derivative with a trans-configuration at the 3- and 6-positions. Its molecular formula is C₁₃H₂₃NO₄ (MW: 257.33 g/mol), featuring a tert-butyl carbamate at position 1 and a methyl ester at position 3, with an additional methyl substituent at position 6 . The compound is synthesized via Boc-protection of a piperidine precursor using Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in dichloromethane, followed by purification . Its stereochemical integrity is critical for applications in fragment-based drug discovery, where 3D molecular diversity is prioritized .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,6S)-6-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |
InChI Key |
HDRXORRYMWSTTC-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Reaction Sequence
| Step No. | Reaction Type | Description | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|---|
| 1 | Condensation | Boc-D-alanine reacts with L-serine methyl ester hydrochloride in presence of carbodiimide coupling agent | Boc-D-alanine, L-serine methyl ester hydrochloride, EDC or DCC, triethylamine, DCM or DCE, 0°C to RT, 10 h | Formation of dipeptide intermediate |
| 2 | Deamination Protection | Protection of amino groups using Boc protecting group | Boc anhydride or similar, mild base | Amino-protected intermediate |
| 3 | Ring Closing | Cyclization to form piperidine ring | Suitable cyclization conditions (e.g., heating, solvent) | Piperidine ring formed |
| 4 | Reduction | Reduction of keto or oxo groups to hydroxyl or alkyl groups | Mild reducing agents (e.g., NaBH4, catalytic hydrogenation) | Reduced intermediate |
| 5 | Oxidation | Selective oxidation to introduce carbonyl or carboxyl functions | Oxidizing agents (e.g., PCC, Swern oxidation) | Oxidized intermediate |
| 6 | Amino Protection | Introduction of Boc protecting groups to amino functionalities | Boc anhydride, base | Protected amino intermediate |
| 7 | Ring Closing | Second cyclization step to finalize piperidine ring structure | Cyclization conditions | Final ring-closed intermediate |
| 8 | Ring Opening | Controlled opening of ring or functional group modification to yield target compound | Acidic or basic hydrolysis | trans-1-tert-butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate |
Reaction Example (Condensation Step)
- Reagents: Boc-D-alanine (183.5 g, 0.97 mol), L-serine methyl ester hydrochloride (158.7 g, 1.02 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (205 g, 1.07 mol), triethylamine (161 mL, 1.16 mol), dichloromethane (2.5 L).
- Procedure: Boc-D-alanine dissolved in dichloromethane under ice bath; carbodiimide added dropwise; stirred 10 min; L-serine methyl ester hydrochloride and triethylamine added dropwise; reaction warmed to room temperature and stirred for 10 h.
- Workup: Addition of water, phase separation, extraction, washing with acid/base and brine, drying over sodium sulfate, concentration.
- Yield: 253 g of product obtained.
Asymmetric Synthesis and Stereochemical Control
- The use of chiral pool reagents such as Boc-D-alanine and L-serine methyl ester hydrochloride ensures the stereochemistry at C3 and C6 positions.
- The process avoids racemization by employing mild conditions and protecting groups.
- Diastereoselective reduction and enzymatic methods (e.g., baker's yeast reduction) have been reported for related piperidine derivatives to achieve high enantiomeric excess (>90%) and diastereomeric excess (>99%) in hydroxy-piperidine intermediates, which can be further transformed into the target compound with preserved stereochemistry.
- The final product is typically obtained as the (3R,6R)- or (3S,6S)-trans isomer, depending on the starting chiral materials and reaction conditions.
Advanced Techniques and Technologies Employed
- Boc Protection/Deprotection: Provides selective protection of amino groups, facilitating multi-step synthesis without side reactions.
- Carbodiimide Coupling Agents: EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide) are used for efficient amide bond formation.
- Mild Oxidation and Reduction: To maintain chiral integrity and functional group compatibility.
- Green Chemistry Considerations: Use of anhydrous, anaerobic conditions, low/high temperature reactions (-78 to 250°C), and continuous flow chemistry are highlighted in commercial synthesis approaches to optimize yield and reduce environmental impact.
- Cost Efficiency: Avoidance of expensive catalysts like palladium carbon and use of readily available starting materials suitable for scale-up.
Summary Table of Preparation Method Features
Chemical Reactions Analysis
Types of Reactions
1-O-tert-Butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Production
The synthesis of 1-O-tert-Butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate typically involves the formation of the piperidine ring through a cyclization reaction with appropriate precursors. Subsequently, tert-butyl and methyl groups are introduced via substitution reactions using suitable reagents, and carboxylate groups are formed through esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts. Industrial production involves batch or continuous flow reactors to control parameters like temperature, pressure, and reaction time, followed by purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.
Research indicates that compounds with similar structures to trans-1-tert-butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate may interact with neurotransmitter systems, particularly glutamate receptors. The modulation of these receptors is crucial in various neurological processes, including synaptic transmission and neuroplasticity. A study highlighted the antiviral properties of related compounds in the piperidine class, demonstrating significant activity against viruses such as herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV).
Research and Development
This compound is used as a building block in the synthesis of more complex molecules with potential pharmaceutical or agrochemical applications . The compound is also relevant in developing new organic materials.
Antiviral Research
Mechanism of Action
The mechanism of action of 1-O-tert-Butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous dicarboxylates:
Key Comparative Insights
Core Ring Systems Piperidine vs. Hybrid Systems: Compounds like (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-pyrrolidinylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate () combine aromatic pyridine moieties with aliphatic rings, improving π-π stacking interactions in medicinal chemistry .
Substituent Effects
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., 5,5-difluoro in ) enhance metabolic stability and electronegativity, critical for CNS drug design .
- Bulk and Steric Effects : The tert-butyl group in the target compound provides steric shielding to the carbamate, improving stability against hydrolysis compared to ethyl esters (e.g., ) .
Stereochemical Impact
- The trans-6-methyl configuration in the target compound reduces steric clashes between substituents, favoring specific conformations in protein-ligand interactions. In contrast, cis isomers (e.g., , S24/S25) are less explored due to synthetic challenges .
Synthetic Accessibility
- The target compound is synthesized under mild conditions (rt, 16 h), whereas allylated analogs () require cryogenic temperatures (-78°C) and strong bases (LiHMDS), complicating scalability .
Commercial Viability
Biological Activity
Structure
The chemical structure of trans-1-tert-butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate can be represented as follows:
- Molecular Formula : C₁₂H₂₁NO₄
- CAS Number : 29919082
This compound features a piperidine ring substituted with two carboxylate groups and tert-butyl and methyl groups, contributing to its unique properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 239.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly glutamate receptors. The modulation of these receptors is crucial in various neurological processes, including synaptic transmission and neuroplasticity.
Antiviral Activity
A study highlighted the antiviral properties of related compounds in the piperidine class. These compounds demonstrated significant activity against viruses such as herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV). While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting viral replication .
Neuroprotective Effects
Piperidine derivatives are often investigated for their neuroprotective effects. For instance, compounds that modulate NMDA receptor activity can potentially protect against excitotoxicity in neuronal cells. NMDA receptors play a vital role in synaptic plasticity and memory function, making them critical targets for neuroprotective drug development .
Case Studies
Several case studies have explored the biological activities of piperidine derivatives:
- Study on Antiviral Efficacy :
- Neuroprotective Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
